![molecular formula C9H17Cl2N3 B1402603 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride CAS No. 1361118-70-8](/img/structure/B1402603.png)
4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Overview
Description
“4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1361118-70-8 . It has a molecular weight of 238.16 and its IUPAC name is 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.16 .Scientific Research Applications
Exposure to Benzophenone-3 and Reproductive Toxicity
The study reviews the impact of benzophenone-3 (BP-3), a compound used in skincare and food additives, on reproduction in humans and animals. High levels of BP-3 were linked to male birth weight increase, female birth weight decline, and other reproductive changes, suggesting potential endocrine-disrupting effects. This review could provide context for understanding the reproductive toxicity of phenolic compounds, which might be relevant for the safety evaluation of related chemical structures (Ghazipura et al., 2017).
Piper Longum L.: Bridging Traditional Knowledge and Pharmacological Evidence
This review collates data on the traditional use, phytochemistry, and pharmacological profile of Piper longum, identifying research gaps and future opportunities. It discusses various activities of the plant's phytochemicals, including anti-inflammatory, anti-microbial, and anti-cancer properties. This review might offer insights into the pharmacological potential of Piper species and their phytochemicals, which could be useful in the context of related research (Yadav et al., 2020).
Chemical Profile, Traditional Uses, and Biological Activities of Piper chaba Vahl
The review focuses on Piper chaba, used as a culinary herb and in traditional medicine. It details the plant's chemical profile and a range of biological activities, such as anti-inflammatory and anti-cancer effects. This information might be relevant for understanding the bioactive potential of related compounds or for exploring the pharmacological activities of Piper species (Islam et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJMHHBGRVQXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.